molecular formula C14H17NO3 B8605112 Benzyl 2-[(dimethylamino)methylene]-3-oxobutanoate CAS No. 93552-75-1

Benzyl 2-[(dimethylamino)methylene]-3-oxobutanoate

Cat. No. B8605112
Key on ui cas rn: 93552-75-1
M. Wt: 247.29 g/mol
InChI Key: RRPOPLXVFOVCFG-UHFFFAOYSA-N
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Patent
US09365522B2

Procedure details

To a stirred benzyl 3-oxobutanoate (1.1 g, 5.7 mmol), dimethylformamide dimethylacetal (1 mL, 7.4 mmol) was added dropwise at room temperature. The mixture was stirred for 16 h at room temperature. The reaction mixture was concentrated under reduced pressure and the residue was azeotroped with toluene (3×10 mL) to provide compound D27-1 as a brown oil (1.4 g, quant.).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:14])[CH2:3][C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5].CO[CH:17](OC)[N:18]([CH3:20])[CH3:19]>>[CH3:17][N:18]([CH:20]=[C:3]([C:2](=[O:1])[CH3:14])[C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5])[CH3:19]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
O=C(CC(=O)OCC1=CC=CC=C1)C
Name
Quantity
1 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with toluene (3×10 mL)
CUSTOM
Type
CUSTOM
Details
to provide compound D27-1 as a brown oil (1.4 g, quant.)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CN(C)C=C(C(=O)OCC1=CC=CC=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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